molecular formula C10H12N2O B2668377 N-cyclopropyl-2-(pyridin-3-yl)acetamide CAS No. 1490607-55-0

N-cyclopropyl-2-(pyridin-3-yl)acetamide

Cat. No.: B2668377
CAS No.: 1490607-55-0
M. Wt: 176.219
InChI Key: IIWDPQDWPQADJF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(pyridin-3-yl)acetamide is a cyclopropyl-substituted acetamide derivative featuring a pyridine ring at the α-position of the acetamide group. Its molecular formula is C₁₀H₁₁N₂O, with a molecular weight of 175.21 g/mol. The compound is synthesized via palladium-catalyzed α-arylation reactions or thioamide cyclization pathways, as demonstrated in intermediate steps for pesticide thiazole derivatives . Key applications include its role as a precursor in agrochemical synthesis, particularly for compounds targeting insecticidal activity .

Properties

IUPAC Name

N-cyclopropyl-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10(12-9-3-4-9)6-8-2-1-5-11-7-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWDPQDWPQADJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(pyridin-3-yl)acetamide typically involves the reaction of cyclopropylamine with 3-pyridinecarboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-2-(pyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, altering their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Pyridine vs. This may influence solubility and biological interactions .
  • Cyclopropyl Group : The cyclopropyl moiety introduces steric hindrance and metabolic stability, making it advantageous in agrochemical design .
  • Boronated Derivatives: N-Cyclopropyl-2-(4-fluoro-3-dioxaborolan-phenoxy)acetamide () incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .

Physicochemical and Spectroscopic Trends

  • Melting Points: Isoquinoline derivatives (e.g., 6f) exhibit higher melting points (147°C) due to extended π-conjugation and intermolecular stacking .
  • Spectral Data : Analogs like 6a–6f show consistent $ ^1H $ NMR shifts for cyclopropyl (δ ~1.0–1.2 ppm) and acetamide protons (δ ~3.3–3.5 ppm) . LCMS data for pyridinyl analogs (e.g., VU0455653) report RT = 0.609 min and m/z = 293.0 [M+H]$^+$ , indicating reliable detection methods .

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